molecular formula C11H12ClNO6S2 B7793046 2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B7793046
M. Wt: 353.8 g/mol
InChI Key: TYNXQCDQINSFLM-UHFFFAOYSA-N
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Description

2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a complex organic compound with a unique structure that includes an ethoxy group, a trioxo-thiazolidinyl group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-ethoxy-5-nitrobenzenesulfonyl chloride with a thiazolidinone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the thiazolidinone moiety.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Water or aqueous base under mild conditions.

Major Products Formed

    Substitution Products: Sulfonamides, sulfonate esters, or sulfonate thiols.

    Oxidation Products: Oxidized derivatives of the thiazolidinone ring.

    Reduction Products: Reduced forms of the thiazolidinone ring.

    Hydrolysis Products: Sulfonic acids.

Scientific Research Applications

2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful as a biochemical probe and in the design of enzyme inhibitors. The thiazolidinone moiety may also interact with specific molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride
  • 2-Ethoxy-5-(4-chloro-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

Uniqueness

2-ethoxy-5-(1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the ethoxy group, trioxo-thiazolidinyl group, and sulfonyl chloride group in a single molecule provides a versatile platform for chemical modifications and biological interactions.

Properties

IUPAC Name

2-ethoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO6S2/c1-2-19-9-4-3-8(7-10(9)21(12,17)18)13-11(14)5-6-20(13,15)16/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNXQCDQINSFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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